molecular formula C6H6Cl2N2 B11722953 5-Chloro-2-(chloromethyl)-3-methylpyrazine

5-Chloro-2-(chloromethyl)-3-methylpyrazine

Cat. No.: B11722953
M. Wt: 177.03 g/mol
InChI Key: ISCIIKJEDPZOHL-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-3-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The presence of chlorine and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-3-methylpyrazine typically involves the chlorination of 2-(chloromethyl)-3-methylpyrazine. One common method is the reaction of 2-(chloromethyl)-3-methylpyrazine with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the chlorine atom at the 5-position of the pyrazine ring.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-3-methylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Substitution: Formation of 5-substituted pyrazine derivatives.

    Oxidation: Formation of pyrazine carboxylic acids or aldehydes.

    Reduction: Formation of pyrazine derivatives with reduced functional groups.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-3-methylpyrazine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(chloromethyl)thiophene: A thiophene derivative with similar chloromethyl substitution.

    5-Chloro-2-methyl-4-isothiazolin-3-one: An isothiazolinone compound with antimicrobial properties.

    2-Methyl-1,2-thiazol-3-one: A thiazole derivative with similar structural features.

Uniqueness

5-Chloro-2-(chloromethyl)-3-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its dual chlorine and methyl substitutions make it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-3-methylpyrazine

InChI

InChI=1S/C6H6Cl2N2/c1-4-5(2-7)9-3-6(8)10-4/h3H,2H2,1H3

InChI Key

ISCIIKJEDPZOHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1CCl)Cl

Origin of Product

United States

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